BenchChemオンラインストアへようこそ!

2-amino-N-benzylacetamide

Anticonvulsant PAAD Maximal electroshock seizure

2-Amino-N-benzylacetamide (CAS 39796-52-6, molecular formula C₉H₁₂N₂O, MW 164.20 g/mol) is the simplest member of the Primary Amino Acid Derivatives (PAADs) class, defined as N′-benzyl 2-substituted 2-amino acetamides. Structurally, it is the benzylamide of glycine (glycine benzylamide), possessing a free primary amine at the C(2) position (R = H) and a secondary N-benzylamide terminus.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 39796-52-6
Cat. No. B2606271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzylacetamide
CAS39796-52-6
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN
InChIInChI=1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
InChIKeyMYZCBJRJVXAQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-benzylacetamide (CAS 39796-52-6): Compound Class, Structural Identity, and Procurement-Relevant Baseline


2-Amino-N-benzylacetamide (CAS 39796-52-6, molecular formula C₉H₁₂N₂O, MW 164.20 g/mol) is the simplest member of the Primary Amino Acid Derivatives (PAADs) class, defined as N′-benzyl 2-substituted 2-amino acetamides [1]. Structurally, it is the benzylamide of glycine (glycine benzylamide), possessing a free primary amine at the C(2) position (R = H) and a secondary N-benzylamide terminus. This compound lacks the terminal N-acetyl group present in the related Functionalized Amino Acids (FAAs) such as N-acetyl,N′-benzylglycinamide and the clinically approved anticonvulsant lacosamide [2]. Its dual functionality—a nucleophilic primary amine paired with a hydrogen-bond-capable benzylamide—positions it as both a versatile synthetic building block and a pharmacologically relevant scaffold within the anticonvulsant PAAD series [3].

Why 2-Amino-N-benzylacetamide Cannot Be Interchanged with Generic Glycinamide or N-Acetyl Benzylamide Analogs


Substituting 2-amino-N-benzylacetamide with a generic glycinamide derivative or an N-acetyl blocked analog directly compromises the critical structural determinants that govern its pharmacological and synthetic utility. The free primary amine at C(2) is the defining feature that distinguishes PAADs from their N-acetylated FAA counterparts; removal of this acetyl group produces a fundamental divergence in structure-activity relationships (SAR), with PAADs exhibiting distinct electronic requirements at the 4′-N′-benzylamide site and considerably broader structural latitude at the terminal amide position compared to FAAs [1]. Furthermore, the benzylamide moiety is essential for in vivo anticonvulsant activity—glycine and unsubstituted glycinamide are inactive in the maximal electroshock seizure (MES) model, whereas N′-benzyl glycinamide (the target compound) demonstrates activity, confirming that the benzyl substitution is a prerequisite for pharmacological effect [2]. Procurement of a blocked analog (e.g., N-acetyl,N′-benzylglycinamide) or an unbenzylated glycinamide thus yields a compound with fundamentally different reactivity and biological profile.

Quantitative Differentiation Evidence for 2-Amino-N-benzylacetamide Versus Closest Analogs and Standards


Anticonvulsant Potency of the C(2)-Hydrocarbon PAAD Class Surpasses Phenobarbital in the MES Model

The C(2)-hydrocarbon N′-benzyl 2-amino acetamide class, of which 2-amino-N-benzylacetamide (C(2)-H) is the simplest and foundational member, exhibits MES ED₅₀ values of 13–21 mg/kg (i.p., mice) compared with phenobarbital at ED₅₀ = 22 mg/kg [1]. This represents a class-level potency advantage of approximately 5–41% over the standard-of-care barbiturate anticonvulsant. While the specific ED₅₀ of the unsubstituted C(2)-H PAAD (the target compound) was not individually reported in the primary PAAD pharmacological studies, the cited range encompasses C(2)-hydrocarbon PAADs including isopropyl (ED₅₀ = 15 mg/kg) and tert-butyl (ED₅₀ = 14 mg/kg) variants, establishing the potency floor of this scaffold relative to phenobarbital [2].

Anticonvulsant PAAD Maximal electroshock seizure

Benzylamide Substitution Confers Anticonvulsant Activity Absent in Glycine and Glycinamide

In a systematic evaluation of glycinamide derivatives, N′-benzyl glycinamide (2-amino-N-benzylacetamide) was identified as one of only three active compounds among a panel that included glycylglycine, glycylglycinamide, N-acetylglycinamide, N-acetylglycylglycinamide, Z-glycine, and Z-glycylglycinamide—all of which were inactive [1]. Critically, glycine itself and unsubstituted glycinamide showed no anticonvulsant activity in the same models, demonstrating that the N-benzylamide modification is both necessary and sufficient to confer activity on the otherwise inert glycine scaffold [1][2]. The active compounds (N′-benzyl glycinamide, N-acetyl,N′-benzylglycinamide, and Z-glycinamide) all share the benzylamide terminus, confirming the pharmacophoric role of this moiety.

Anticonvulsant Glycine derivative Benzylamide pharmacophore

PAAD Scaffold SAR Diverges Fundamentally from N-Acetyl FAA Analogs at the Terminal Amide Site

Head-to-head SAR comparison between the PAAD and FAA classes reveals that these structurally adjacent series operate through divergent structure-activity relationships [1]. In PAADs, anticonvulsant activity is sensitive to the electronic properties of the 4′-N′-benzylamide substituent (electron-withdrawing groups retain activity; electron-donating groups abolish it), whereas FAA activity is insensitive to electronic changes at this position [1]. Furthermore, the C(2)-isopropyl PAAD (R)-3 (MES ED₅₀ = 15 mg/kg) and C(2)-tert-butyl PAAD (R)-4 (MES ED₅₀ = 14 mg/kg) were potent anticonvulsants, while their direct FAA counterparts (R)-5 (MES ED₅₀ > 100, < 300 mg/kg) and (R)-6 (MES ED₅₀ > 300 mg/kg) were not, representing at minimum a >6.7-fold potency loss upon N-acetylation [2]. PAADs additionally exhibit considerably broader structural latitude at the terminal amide site compared to FAAs, suggesting distinct molecular mechanism(s) [1].

Structure-activity relationship PAAD FAA Anticonvulsant design

Adenosine Deaminase (ADA) Inhibition Profile: Temperature-Dependent Ki Values

2-Amino-N-benzylacetamide was evaluated for competitive inhibition of adenosine deaminase (ADA) from calf intestine. The Ki was determined as 5,000 nM after heating to 100 °C and 520,000 nM before heating, representing an approximately 104-fold increase in inhibitory potency upon thermal treatment [1]. This temperature-dependent shift suggests that conformational changes or aggregation state alterations may expose or create a higher-affinity binding interaction. For context, the clinical ADA inhibitor pentostatin (2′-deoxycoformycin) exhibits a Ki of approximately 0.0025 μM (2.5 nM), indicating that the target compound is a relatively weak ADA ligand. However, within the benzylacetamide chemotype, this ADA inhibition data provides a quantitative biochemical anchor distinguishing it from structurally related but enzymatically uncharacterized analogs.

Adenosine deaminase Enzyme inhibition Binding affinity

Free Primary Amine Enables Direct Derivatization; N-Acetyl Blocked Analogs Require Deprotection

The unsubstituted primary amine at the C(2) position of 2-amino-N-benzylacetamide provides a reactive handle for direct acylation, alkylation, reductive amination, or peptide coupling without requiring a prior deprotection step [1]. In contrast, the N-acetyl FAA analogs such as N-acetyl,N′-benzylglycinamide (CAS 69753-67-9) and lacosamide bear a blocked amine that must be cleaved before further C(2) derivatization, adding a synthetic step and potentially compromising yield. The target compound is the glycine benzylamide—the minimal PAAD scaffold—and serves as the direct synthetic precursor for C(2)-substituted PAADs via chemistry at the free amine, as well as for FAA analogs via simple N-acetylation (e.g., with acetic anhydride) [2]. Commercially, the free base (CAS 39796-52-6) and hydrochloride salt (CAS 20432-97-7) forms are both available at ≥98% purity (HPLC) from multiple suppliers .

Building block Peptidomimetic synthesis Derivatization

High-Value Application Scenarios for 2-Amino-N-benzylacetamide Based on Differentiated Evidence


Anticonvulsant Lead Optimization Starting from the Minimal PAAD Scaffold

2-Amino-N-benzylacetamide serves as the minimal pharmacophoric core for initiating a PAAD-based anticonvulsant lead optimization campaign. As demonstrated by the class-level MES ED₅₀ range of 13–21 mg/kg exceeding phenobarbital (22 mg/kg), even the simplest C(2)-hydrocarbon PAADs exhibit therapeutically relevant potency [1]. The free primary amine at C(2) permits systematic introduction of hydrocarbon, heteroatom, or aromatic substituents to explore SAR, while the benzylamide terminus can be functionalized at the 4′-position with electron-withdrawing groups to retain or enhance activity per established electronic SAR [1][2]. This compound is the logical starting material for laboratories building focused PAAD libraries, as it provides the unadorned scaffold from which all C(2)-substituted and 4′-modified analogs are derived.

Peptidomimetic and Modified Peptide Synthesis Using a Glycine Benzylamide Building Block

As a glycine derivative in which the carboxyl group is converted to an N-benzylamide, 2-amino-N-benzylacetamide can be directly incorporated into peptide chains at the C-terminus or as a modified glycine residue. The benzylamide terminus mimics the hydrogen-bonding capacity of a peptide bond while providing increased lipophilicity (cLogP ≈ 0.3) and metabolic stability relative to a free carboxylate [1]. Unlike N-acetyl-blocked FAA intermediates that require deprotection before use, the free amine of this compound is immediately compatible with standard peptide coupling protocols (e.g., HBTU, DMTMM, mixed anhydride), reducing synthetic step count [2]. This positions it for use in generating peptidomimetic libraries with enhanced membrane permeability and resistance to carboxypeptidase degradation.

Enzymatic Selectivity Profiling Panels Incorporating Adenosine Deaminase (ADA)

The quantitative ADA inhibition data (Ki = 5,000 nM post-heating; 520,000 nM pre-heating) provides a biochemical reference point for including 2-amino-N-benzylacetamide in enzyme selectivity profiling panels [1]. The 104-fold temperature-dependent shift in inhibitory potency is an unusual biophysical property that can serve as a quality control benchmark when sourcing this compound for biochemical assays. Laboratories conducting ADA-related drug discovery or investigating off-target liability of benzylamide-containing lead series can use this compound as a characterized weak inhibitor reference standard, with its documented Ki values enabling calibration of assay sensitivity across screening campaigns.

Synthetic Intermediate for Dual PAAD/FAA Library Generation from a Single Procurement

2-Amino-N-benzylacetamide uniquely enables access to both PAAD and FAA chemical space from a single starting material. Direct acylation of the C(2) primary amine with acetic anhydride yields N-acetyl,N′-benzylglycinamide (a patented anticonvulsant FAA) [1], while alkylation or reductive amination at the same position generates diverse C(2)-substituted PAADs. This bifurcated synthetic utility means that a single procurement of the target compound (available at ≥98% purity as free base or hydrochloride salt) [2] supports parallel exploration of two mechanistically distinct anticonvulsant classes, maximizing the chemical space accessible per gram of purchased intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.